molecular formula C7H8OS B042552 2-Methoxybenzenethiol CAS No. 7217-59-6

2-Methoxybenzenethiol

Cat. No. B042552
CAS RN: 7217-59-6
M. Wt: 140.2 g/mol
InChI Key: DSCJETUEDFKYGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent studies have developed various synthetic approaches for related compounds, which can provide insights into methodologies potentially applicable to 2-Methoxybenzenethiol. For instance, a novel synthesis involving microwave (MW) irradiation and the use of water as a green solvent highlights an efficient pathway for synthesizing complex molecules starting from simple materials, which could be adapted for 2-Methoxybenzenethiol (Kaur et al., 2010). Additionally, the controlled synthesis of novel dibenzene-1,2-diol Mannich bases through condensation of 2-methoxyphenol suggests a method for controlling reaction products, potentially applicable to 2-Methoxybenzenethiol synthesis (Caulfield et al., 2000).

Molecular Structure Analysis

Understanding the molecular structure of 2-Methoxybenzenethiol is crucial for its application in synthesis and material science. Studies on similar compounds have utilized quantum chemical calculations to explore molecular structures and reaction mechanisms, providing a foundation for analyzing the structure of 2-Methoxybenzenethiol (Mudududdla et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 2-Methoxybenzenethiol can be inferred from research on related compounds. For example, the direct thiolation of methoxybenzenes under metal-free conditions highlights the potential for functionalizing methoxybenzene derivatives, which could extend to 2-Methoxybenzenethiol (Yan et al., 2015). Additionally, studies on the thermochemical properties of methoxyphenols provide insights into the intermolecular and intramolecular hydrogen bonding capabilities of such compounds, relevant to understanding the properties of 2-Methoxybenzenethiol (Varfolomeev et al., 2010).

Physical Properties Analysis

The physical properties of 2-Methoxybenzenethiol, such as vapor pressure and solubility, can be analyzed through studies on similar methoxyphenol compounds. Research detailing the thermodynamic properties of methoxyphenols aids in understanding the physical behavior of 2-Methoxybenzenethiol in various conditions (Varfolomeev et al., 2010).

Chemical Properties Analysis

Investigations into the chemical properties of 2-Methoxybenzenethiol, including its reactivity and stability, can be supported by studies on the thiolation reactions and synthesis of benzothiazole compounds. Such research demonstrates the versatility and reactivity of thiol and methoxy groups in chemical synthesis, relevant for understanding and applying 2-Methoxybenzenethiol (Mourtas et al., 2001).

Scientific Research Applications

  • Toxicity Effects : 2-Methoxyethanol, a related compound, was found to increase blood glucose levels and decrease nitric oxide levels in mice. This could potentially cause insulin resistance and pancreas damage (Darmanto et al., 2018).

  • Hydrothermal Alteration : Methoxyphenols, which include 2-Methoxybenzenethiol derivatives, can serve as proxies for terrestrial biomass during hydrothermal alteration. Their pyrolysis produces specific compounds, suggesting demethylation processes (Vane & Abbott, 1999).

  • Synthesis of Benzothiazoles : A method was developed for synthesizing 2-substituted benzothiazoles by cleaving 2-N-acyl-aminobenzenethiols from resins and cyclizing them in solid phase (Mourtas, Gatos & Barlos, 2001).

  • Catalysis in Anisole Conversion : Bifunctional Pt/HBeta catalysts showed higher rates of methyl transfer and hydrodeoxygenation in converting anisole to gasoline-range molecules, suggesting improved efficiency compared to monofunctional catalysts (Zhu, Lobban, Mallinson & Resasco, 2011).

  • Metal-Free Thiolation Method : A metal-free method for direct thiolation of methoxybenzenes with thiols was developed, enabling access to valuable thioethers without traditional bases or ligands (Yan et al., 2015).

  • Intermolecular and Intramolecular Hydrogen Bonds : Studies on methoxyphenols and dimethoxybenzenes, including 2-Methoxybenzenethiol, showed they form strong intermolecular and intramolecular hydrogen bonds, influencing their thermodynamic properties and structures (Varfolomeev et al., 2010).

  • Anticancer Activity : 2-Methoxyestradiol (2ME2), a derivative, has shown significant activity against myeloma cell lines and primary myeloma cells, suggesting potential as a therapeutic agent for multiple myeloma (Witzig, 2002).

Safety And Hazards

2-Methoxybenzenethiol is harmful if swallowed . It causes skin irritation and serious eye irritation . Prolonged inhalation of high concentrations may damage the respiratory system . It may cause discomfort if swallowed . Stomach pain, nausea, and vomiting may occur . Prolonged contact may cause dryness of the skin . It may cause temporary eye irritation .

properties

IUPAC Name

2-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-8-6-4-2-3-5-7(6)9/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCJETUEDFKYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064595
Record name Benzenethiol, 2-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellowish liquid; Pungent, onion aroma
Record name 2-Mercaptoanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1654/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

99.00 °C. @ 8.00 mm Hg
Record name 2-Methoxybenzenethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-Mercaptoanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1654/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.137-1.149
Record name 2-Mercaptoanisole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1654/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methoxybenzenethiol

CAS RN

7217-59-6
Record name 2-Methoxybenzenethiol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Thioguaiacol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenethiol, 2-methoxy-
Source EPA Chemicals under the TSCA
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Record name Benzenethiol, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxybenzenethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.823
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Record name 2-METHOXYTHIOPHENOL
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Methoxybenzenethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032571
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
E Brzezinska, AL Ternay Jr - The Journal of Organic Chemistry, 1994 - ACS Publications
… Reaction of 1 with 2.80 g (0.0200 mol) of 2-methoxybenzenethiol (2g), followed by the usual workup, afforded 5.72 g (94%) of a yellowish oil which solidified while drying overnight at …
Number of citations: 94 pubs.acs.org
CM Timperley, MJ Waters, JA Greenall - Journal of fluorine chemistry, 2006 - Elsevier
… In this study, reactions of PFIB, PFP and CTFE with a 10% molar excess of benzenethiol and 2-methoxybenzenethiol were compared. The fluoroalkene was added to a stirred solution of …
Number of citations: 20 www.sciencedirect.com
CM Timperley - Journal of fluorine chemistry, 2004 - Elsevier
… In this study, cycloalkenes E–G were treated with equimolar amounts of benzenethiol, 2-methoxybenzenethiol, 3-methoxybenzenethiol and 4-methoxybenzenethiol in acetonitrile in the …
Number of citations: 9 www.sciencedirect.com
SB Lee, JI Hong - Tetrahedron letters, 1995 - Elsevier
… While the reaction between 2-iodothiophene and 2-methoxybenzenethiol was completed after six to ten hours at 50 “C (-85% yield) in various solvents (DMF, acetone, DMSO, THF, …
Number of citations: 11 www.sciencedirect.com
CH Huang, FC Wang, BT Ko, TL Yu, CC Lin - Macromolecules, 2001 - ACS Publications
… The initiators, [(MOBT) 2 AlR] (1, R = Me; 2, R = Cl) can be obtained in high yield from the interaction of Me 3 Al or Et 2 AlCl with 2 molar equiv of 2-methoxybenzenethiol (MOBT-H). [(μ-…
Number of citations: 123 pubs.acs.org
E Alwedi - Organic Syntheses, 2021 - par.nsf.gov
… The reaction was monitored by silica gel thin layer chromatography with both 5% (5:95) EtOAc-hexanes as the eluent to check for the presence of 2methoxybenzenethiol and 75% (3:1) …
Number of citations: 4 par.nsf.gov
E Suhas, S Shinkaruk, A Pons - Food Chemistry, 2023 - Elsevier
… One of the odorant zones was identified as 2-methoxybenzenethiol by using heart-cutting multidimensional GC coupled with olfactometry and time of flight mass spectrometer. Its …
Number of citations: 1 www.sciencedirect.com
C Bleasdale, RD Small, WP Watson, J Wilson… - Toxicology, 1996 - Elsevier
… With 2-methoxybenzenethiol, N-acetylcysteine methyl ester and (S)-valine methyl ester, 2ethenyl-2-… With 2-methoxybenzenethiol at pH 12 and (S)-valine methyl ester the reactions occur …
Number of citations: 13 www.sciencedirect.com
Y An, L Wen, W Li, X Zhang, Y Hu… - Journal of Agricultural …, 2022 - ACS Publications
… , nonanal, decanal, (E)-2-nonenal, (E)-2-octenal, (E)-2-decenal, (E,E)-2,4-heptadienal, 2,3-pentanedione, 2,6-dimethylpyrazine, 2-propylpyridine, benzothiazole, 2-methoxybenzenethiol…
Number of citations: 12 pubs.acs.org
R Liu, B Liu, G Guan, C Jiang, Z Zhang - scholar.archive.org
Chemicals and Materials. Human carcinoembryonic antigen (CEA), alpha fetoprotein (AFP), carbohydrate antigen 125 (CA 125) and the matched pairs of monoclonal antibodies mouse …
Number of citations: 0 scholar.archive.org

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